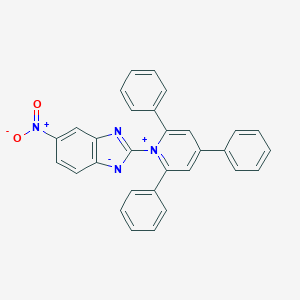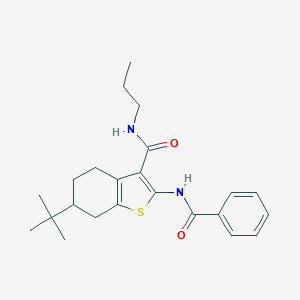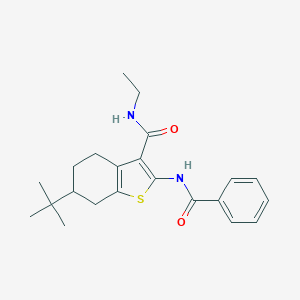
5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole, also known as NTPP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. NTPP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and cell growth.
Biochemical and Physiological Effects
5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has also been found to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. Additionally, 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been shown to have anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further investigation into the mechanisms of action of 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole could lead to the development of new drugs and therapies. Finally, the use of 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole as a fluorescent probe for detecting DNA damage could have applications in cancer diagnosis and treatment.
Synthesemethoden
The synthesis of 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole involves several steps, including the reaction of 2-aminobenzimidazole with 2,4,6-triphenylpyridine, followed by nitration and reduction reactions. The final product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 5-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has also been investigated for its potential use as a fluorescent probe for detecting DNA damage.
Eigenschaften
Molekularformel |
C30H20N4O2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
5-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-1-ide |
InChI |
InChI=1S/C30H20N4O2/c35-34(36)25-16-17-26-27(20-25)32-30(31-26)33-28(22-12-6-2-7-13-22)18-24(21-10-4-1-5-11-21)19-29(33)23-14-8-3-9-15-23/h1-20H |
InChI-Schlüssel |
PGNYXXCEPKOTJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C=CC(=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C=CC(=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)
